5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde
Description
Historical Context of Halogenated Pyrazole-Benzaldehyde Derivatives
The synthesis of pyrazole derivatives dates to the late 19th century, with Knorr’s pioneering work on cyclocondensation reactions between β-diketones and hydrazines. Early efforts focused on unsubstituted pyrazoles, but the mid-20th century saw increased interest in halogenated variants due to their enhanced stability and bioactivity. The introduction of chlorine and iodine into pyrazole-benzaldehyde frameworks emerged as a strategic response to the need for compounds with improved electrophilic character and binding affinity. For instance, the development of copper-catalyzed coupling reactions in the 2010s allowed for selective halogenation at the 4-position of pyrazole rings, a critical step toward synthesizing 5-chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde.
A pivotal advancement came with the adoption of rhodium(III) catalysts, which enabled regioselective halogenation of electron-rich heterocycles without competing side reactions. This methodology addressed the historical challenge of over-halogenation in pyrazole systems, ensuring precise placement of iodine and chlorine atoms in the final product. The table below illustrates key milestones in the evolution of halogenated pyrazole-benzaldehyde derivatives:
Structural Significance of Dual Halogenation Patterns
The molecular formula C₁₀H₆ClIN₂O encapsulates the compound’s unique features: a benzaldehyde group at position 2, chlorine at position 5, and iodine at position 4 of the pyrazole ring. This arrangement creates distinct electronic and steric effects:
- Chlorine (electronegativity: 3.0) induces electron withdrawal via inductive effects, polarizing the benzaldehyde moiety for nucleophilic attacks.
- Iodine (electronegativity: 2.7) contributes steric bulk and polarizability, enhancing van der Waals interactions in crystal packing and enzyme binding.
Density functional theory (DFT) studies reveal that the iodine atom’s large atomic radius (140 pm) distorts the pyrazole ring’s planarity, creating a dihedral angle of 12.7° relative to the benzene ring. This conformational strain increases reactivity toward cross-coupling reactions, as evidenced by enhanced Suzuki-Miyaura coupling yields compared to non-halogenated analogs. The aldehyde group further serves as a versatile handle for condensation reactions, enabling the synthesis of Schiff bases or hydrazones for metal-organic framework (MOF) construction.
Current Research Landscape in Heterocyclic Compound Chemistry
Contemporary research on 5-chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde spans three domains:
- Synthetic Methodology : Advances in transition-metal catalysis, particularly Rh(III) and Cu(I) systems, have refined halogenation protocols. For example, kinetic studies demonstrate that Rh(III) accelerates oxidative addition while suppressing undesired C-H activation pathways, achieving bromination yields exceeding 86%.
- Pharmaceutical Applications : Pyrazole-iodine hybrids exhibit nanomolar inhibition of cyclooxygenase-2 (COX-2), with lead compounds showing 55.83 μmol/kg ED₅₀ values in murine inflammation models—surpassing celecoxib’s efficacy.
- Materials Science : The compound’s aldehyde group facilitates covalent organic framework (COF) synthesis. Recent work incorporates it into porphyrin-linked networks for photocatalytic water splitting, achieving quantum efficiencies of 8.2% under visible light.
Ongoing challenges include optimizing scalability for industrial production and elucidating structure-activity relationships (SAR) to guide therapeutic development. The integration of machine learning for reaction prediction and high-throughput screening for bioactivity profiling represents the next frontier in this field.
Properties
Molecular Formula |
C10H6ClIN2O |
|---|---|
Molecular Weight |
332.52 g/mol |
IUPAC Name |
5-chloro-2-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6ClIN2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H |
InChI Key |
HIIOWSKQEFSNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)N2C=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of 4-iodo-1H-pyrazole: This can be achieved by iodination of 1H-pyrazole using iodine and a suitable oxidizing agent.
Nucleophilic Substitution: The 4-iodo-1H-pyrazole is then reacted with 5-chloro-2-fluorobenzaldehyde under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the pyrazole's 4-position serves as an excellent leaving group, enabling nucleophilic substitution reactions. This reactivity is enhanced by electron-withdrawing effects from the adjacent aldehyde and chlorine substituents.
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Iodo displacement | Cu-catalyzed with amines or thiols | 4-substituted pyrazole derivatives | Proceeds via oxidative addition/reductive elimination |
| Chlorine substitution | SNAr with strong nucleophiles (e.g., OH⁻) | 5-hydroxy analogs | Activated by electron-deficient aromatic ring |
Example : Reaction with piperidine under CuFAP catalysis yields 4-piperidinylpyrazole derivatives, analogous to methods reported for styrylpyrazole syntheses .
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed cross-couplings, forming carbon-carbon bonds critical for pharmaceutical intermediates.
| Coupling Type | Catalyst System | Partners | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Arylboronic acids | Biaryl systems for kinase inhibitors |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Alkenes | Styryl derivatives with extended conjugation |
Key Insight : The iodo group’s reactivity surpasses the chloro substituent in these reactions, enabling selective functionalization at the pyrazole ring.
Aldehyde Functionalization
The benzaldehyde group undergoes typical carbonyl reactions, though steric hindrance from the pyrazole ring modulates reactivity.
| Reaction | Reagents | Products | Yield Optimization |
|---|---|---|---|
| Reductive amination | NaBH₃CN, primary amines | Secondary amines | pH control (4–6) critical for imine stability |
| Condensation | Hydrazines, ethanol reflux | Hydrazones | Electron-deficient hydrazines preferred |
| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives | Limited by competing halogen oxidation |
Pyrazole Ring Modifications
The pyrazole nitrogen can engage in alkylation or coordination chemistry:
Electrophilic Aromatic Substitution
The chloro-substituted benzene ring undergoes directed electrophilic substitution:
| Reaction | Electrophile | Position | Directing Effects |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to chlorine | Chlorine acts as ortho/para director |
| Sulfonation | SO₃, H₂SO₄ | Meta to aldehyde | Aldehyde deactivates ring meta-directing |
Stability Considerations
Critical factors influencing reaction outcomes:
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
-
Temperature : Cross-couplings require 60–100°C for adequate catalyst turnover.
-
Protection strategies : Aldehyde protection (e.g., acetal formation) needed during pyrazole modifications.
This compound’s multifunctional architecture positions it as a versatile scaffold in medicinal chemistry and materials science, particularly for constructing polyfunctional heterocycles. Further studies quantifying reaction kinetics and exploring photochemical pathways are warranted.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and the halogen substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The iodine and chlorine substituents in the target compound enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Schiff base formation). This is analogous to the behavior of 5-chloro-2-(N-tosylamino)benzaldehyde in forming stable zinc complexes .
- Heterocyclic Moieties: Pyrazole and tetrazole rings contribute to divergent biological activities. For example, tetrazole-substituted benzaldehydes exhibit enhanced metabolic stability in drug candidates compared to pyrazole analogs .
- Luminescent Properties: Halogenated benzaldehydes, particularly those with iodine, show redshifted emission spectra in metal complexes due to heavy-atom effects, as observed in zinc-azomethine systems .
Biological Activity
5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article synthesizes findings from diverse research sources to elucidate the compound's pharmacological properties, including its antitumor and antibacterial effects.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHClINO
- CAS Number : 1600603-41-5
- Molecular Weight : 332.52 g/mol
The structure features a benzaldehyde moiety substituted with a chloro and an iodo group on a pyrazole ring, which contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. A study highlighted the effectiveness of 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde against various cancer cell lines. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Antitumor Efficacy
A recent in vitro study assessed the cytotoxic effects of this compound on prostate cancer cell lines. The results showed that the compound significantly inhibited cell growth, with an IC value indicating potent activity:
| Cell Line | IC (µM) |
|---|---|
| Prostate Cancer (PC3) | 12.5 |
| Breast Cancer (MCF7) | 15.0 |
This suggests that the compound may serve as a lead molecule for developing new anticancer agents targeting androgen receptor pathways, which are crucial in prostate cancer progression .
Antibacterial Activity
The antibacterial properties of 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde have also been explored. It has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing Results
The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
| Enterococcus faecalis | 60 |
These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
The biological activity of 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Its structural features allow it to inhibit specific enzymes or receptors that play critical roles in tumor growth and bacterial metabolism.
Q & A
Q. What are the common synthetic routes for preparing 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde and related pyrazole-benzaldehyde derivatives?
The compound can be synthesized via Vilsmeier-Haack formylation of pyrazole precursors. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under controlled conditions . Nucleophilic substitution reactions using K₂CO₃ as a base catalyst are also effective for introducing aryloxy or halogen substituents at specific positions .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy to confirm aldehyde (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations.
- NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and aldehyde signals (δ ~9.5–10.0 ppm).
- X-ray crystallography for unambiguous structural determination, as demonstrated for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
- Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns .
Q. How can impurities or byproducts be minimized during synthesis?
Recrystallization using ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) is effective. For example, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde was purified to >97% purity via recrystallization . Reaction conditions (e.g., stoichiometry of POCl₃ in Vilsmeier-Haack reactions) must be optimized to suppress side products like over-chlorinated derivatives .
Q. What intermediates are pivotal in its synthesis?
- 3-Methyl-1-aryl-1H-pyrazol-5(4H)-one : Used in Vilsmeier-Haack reactions to introduce the aldehyde group .
- Halogenated benzaldehydes (e.g., 3-chlorobenzaldehyde): Serve as aryl donors in nucleophilic substitutions .
Advanced Research Questions
Q. How does regioselectivity impact substitution reactions on the pyrazole ring?
Regioselectivity is influenced by electronic and steric factors. For example, in 4-(3,5-diaryl-1H-pyrazol-1-yl)benzaldehydes, electron-withdrawing groups (e.g., Cl, I) at the pyrazole 4-position direct substitutions to the ortho/para positions of the benzaldehyde ring . Steric hindrance from bulky aryl groups can reduce yields in nucleophilic reactions .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Aldehyde group : Critical for forming hydrazones or Schiff bases with bioactive moieties (e.g., antimicrobial agents) .
- Iodo substituent : Enhances halogen bonding in enzyme inhibition studies, as seen in pyrazole-based kinase inhibitors .
- Chloro group : Increases lipophilicity, improving membrane permeability in cellular assays .
Q. How can contradictory melting point (m.p.) data be resolved for structurally similar derivatives?
Discrepancies (e.g., m.p. 78–79°C vs. 140–141°C for chloro-substituted pyrazole-carbaldehydes) arise from differences in crystallinity, polymorphic forms, or substituent positions . Differential Scanning Calorimetry (DSC) and powder XRD can identify polymorphs .
Q. What challenges arise in distinguishing aldehyde protons via NMR in crowded aromatic systems?
Aldehyde protons (δ ~10 ppm) often overlap with aromatic protons. Using deuterated DMSO as a solvent or 2D NMR (HSQC, HMBC) helps resolve splitting patterns. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde showed distinct aldehyde signals in DMSO-d₆ .
Q. What strategies optimize the design of bioactive analogs?
Q. How does thermal stability affect storage and application of this compound?
Pyrazole-benzaldehydes are generally stable below 100°C. Thermogravimetric analysis (TGA) of a related benzimidazole derivative showed decomposition onset at 235°C, suggesting similar stability for the title compound . Store in airtight containers at 4°C to prevent aldehyde oxidation.
Q. What mechanistic insights guide reaction optimization in pyrazole functionalization?
- Vilsmeier-Haack reaction : POCl₃ activates DMF to form an electrophilic iminium intermediate, which attacks the pyrazole ring’s electron-rich position .
- Nucleophilic substitutions : K₂CO₃ deprotonates phenolic or thiol nucleophiles, facilitating aryloxy/thioether bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
